molecular formula C8H13FO2 B1432505 3-Cyclopentyl-2-fluoropropanoic acid CAS No. 1506049-36-0

3-Cyclopentyl-2-fluoropropanoic acid

Cat. No.: B1432505
CAS No.: 1506049-36-0
M. Wt: 160.19 g/mol
InChI Key: SRTRWKBSNUQMLB-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-fluoropropanoic acid is an organic compound with the molecular formula C8H13FO2 It is characterized by the presence of a cyclopentyl group attached to a fluorinated propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-2-fluoropropanoic acid typically involves the fluorination of a suitable precursor, such as cyclopentylpropanoic acid. One common method includes the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a consideration in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentyl ketones or carboxylic acids.

    Reduction: Formation of cyclopentyl alcohols or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-Cyclopentyl-2-fluoropropanoic acid has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

    Cyclopentylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoropropanoic acid: Lacks the cyclopentyl group, leading to variations in its reactivity and applications.

    Cyclopentylacetic acid: Similar structure but with a different functional group, affecting its chemical behavior.

Uniqueness: 3-Cyclopentyl-2-fluoropropanoic acid is unique due to the presence of both the cyclopentyl group and the fluorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-cyclopentyl-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTRWKBSNUQMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506049-36-0
Record name 3-cyclopentyl-2-fluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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